FabF Enzyme Inhibition Potency and Selectivity — Platensimycin vs. Platencin vs. Thiolactomycin
Platensimycin exhibits potent and selective inhibition of FabF, whereas platencin inhibits both FabF and FabH with lower potency, and thiolactomycin shows weak, non-selective activity [1]. This high selectivity is critical for minimizing off-target effects and understanding bacterial FASII pathway biology [2].
| Evidence Dimension | FabF inhibition (IC50) and FabH inhibition |
|---|---|
| Target Compound Data | FabF: IC50 = 0.13 μg/mL (0.29 μM); FabH: IC50 = 109 μg/mL (247 μM) |
| Comparator Or Baseline | Platencin: FabF IC50 = 1.95 μg/mL, FabH IC50 = 3.91 μg/mL; Thiolactomycin: FabF IC50 ~1.3–13 μg/mL |
| Quantified Difference | Platensimycin is 15× more potent against FabF than platencin, and >800× more selective against FabH vs. FabF |
| Conditions | Cell-free enzyme assay using S. aureus FabF and FabH |
Why This Matters
Platensimycin's high FabF selectivity enables precise dissection of FASII pathway biology and reduces the likelihood of confounding off-target antibacterial effects, making it a superior tool compound for mechanistic studies.
- [1] Wang, J., Kodali, S., Lee, S. H., Galgoci, A., Painter, R., Dorso, K., ... & Singh, S. B. (2007). Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties. Proceedings of the National Academy of Sciences, 104(18), 7612-7616. View Source
- [2] Das, M., Sakha Ghosh, P., & Manna, K. (2016). A Review on Platensimycin: A Selective FabF Inhibitor. International Journal of Medicinal Chemistry, 2016, 9706753. View Source
